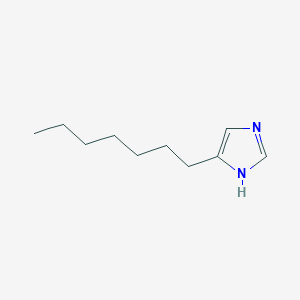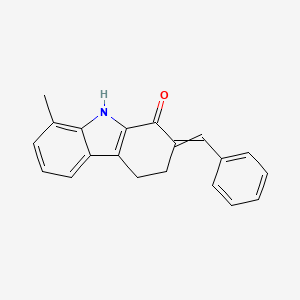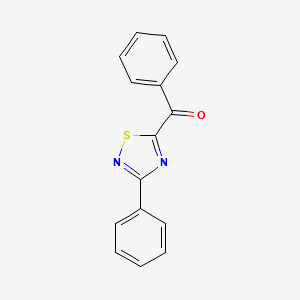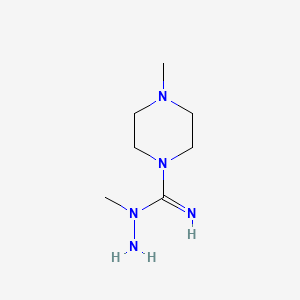![molecular formula C32H62O6Si2 B15164985 [1,4-Phenylenebis(methylene)]bis(tributoxysilane) CAS No. 192802-49-6](/img/structure/B15164985.png)
[1,4-Phenylenebis(methylene)]bis(tributoxysilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4-Phenylenebis(methylene)]bis(tributoxysilane): is a chemical compound with the molecular formula C({32})H({62})O({6})Si({2}). It is a silane derivative that contains a phenylene group connected by methylene bridges to two tributoxysilane groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) typically involves the reaction of 1,4-bis(chloromethyl)benzene with tributoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.
Catalyst: Common catalysts include palladium or platinum-based catalysts.
Solvent: Anhydrous solvents like toluene or tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Purification of 1,4-bis(chloromethyl)benzene and tributoxysilane to remove impurities.
Reaction Setup: Large-scale reactors equipped with temperature control and inert gas flow systems.
Catalysis: Use of efficient catalysts to ensure high yield and selectivity.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) undergoes various chemical reactions, including:
Substitution Reactions: The methylene groups can participate in nucleophilic substitution reactions.
Oxidation: The silane groups can be oxidized to form silanols.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) for oxidation reactions.
Nucleophiles: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis.
Major Products
Oxidation: Formation of silanols and phenylene derivatives.
Substitution: Formation of substituted phenylene derivatives.
Hydrolysis: Formation of silanols and tributyl alcohol.
科学的研究の応用
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and composites.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Surface Modification: Utilized for modifying the surface properties of materials, such as increasing hydrophobicity or adhesion.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
作用機序
The mechanism of action of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) involves its ability to form strong bonds with various substrates through its silane groups. The molecular targets and pathways include:
Silane Bond Formation: The silane groups can form covalent bonds with hydroxyl groups on surfaces, leading to surface modification.
Catalytic Activity: The compound can act as a ligand, coordinating with metal centers in catalytic reactions, thereby influencing the reaction pathway and enhancing catalytic activity.
類似化合物との比較
Similar Compounds
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tributoxysilane.
[1,4-Phenylenebis(methylene)]bis(triethoxysilane): Contains triethoxysilane groups, making it more reactive towards hydrolysis.
[1,4-Phenylenebis(methylene)]bis(triphenylsilane): Contains triphenylsilane groups, which are bulkier and less reactive.
Uniqueness
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) is unique due to its balance of reactivity and stability. The tributoxysilane groups provide sufficient reactivity for surface modification and catalysis while maintaining stability under various conditions. This makes it a versatile compound for a wide range of applications in materials science and organic synthesis.
特性
CAS番号 |
192802-49-6 |
|---|---|
分子式 |
C32H62O6Si2 |
分子量 |
599.0 g/mol |
IUPAC名 |
tributoxy-[[4-(tributoxysilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C32H62O6Si2/c1-7-13-23-33-39(34-24-14-8-2,35-25-15-9-3)29-31-19-21-32(22-20-31)30-40(36-26-16-10-4,37-27-17-11-5)38-28-18-12-6/h19-22H,7-18,23-30H2,1-6H3 |
InChIキー |
LUPITFJPVBMVRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCO[Si](CC1=CC=C(C=C1)C[Si](OCCCC)(OCCCC)OCCCC)(OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)


![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)

![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
